![molecular formula C11H20O5 B12316872 6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is a compound primarily used in carbohydrate chemistry research. It plays a significant role in glycosylation reactions and the synthesis of complex carbohydrates . This compound is crucial for understanding the structure, synthesis, and biological functions of carbohydrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups and subsequent glycosylation. The reaction conditions often include the use of protecting groups such as isopropylidene to shield specific hydroxyl groups during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and glycosylation techniques as in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is extensively used in:
Chemistry: As a reagent in glycosylation reactions and the synthesis of complex carbohydrates.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of carbohydrate-based materials and biochemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside involves its role in glycosylation reactions. It acts as a donor molecule, transferring glycosyl groups to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential in the structure and function of various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside
- Methyl 3,4-O-isopropylidene-alpha-D-galactopyranoside
- Methyl 2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside
Uniqueness
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific combination of protective groups and its role in glycosylation reactions. This uniqueness makes it particularly valuable in carbohydrate chemistry research .
Eigenschaften
Molekularformel |
C11H20O5 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3 |
InChI-Schlüssel |
HLLZDTWLBNXZFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


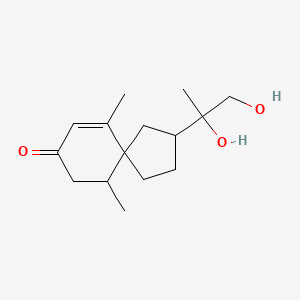
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
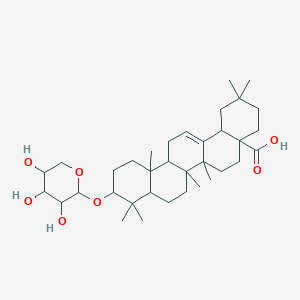
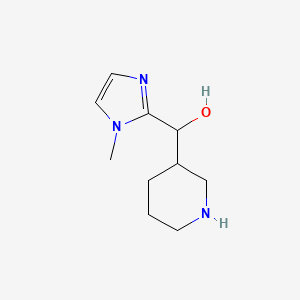
![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)


![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
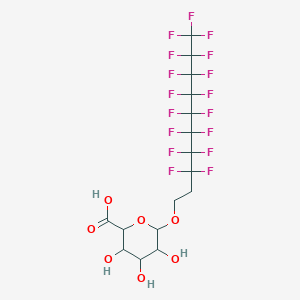

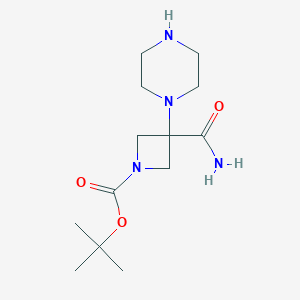
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)

